molecular formula C10H12ClNO4 B8146353 LY367385 hydrochloride

LY367385 hydrochloride

Cat. No. B8146353
M. Wt: 245.66 g/mol
InChI Key: IGKQWSUZDKTEPR-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LY367385 (hydrochloride) is a selective antagonist of the metabotropic glutamate receptor 1a (mGluR1a). It is known for its ability to inhibit the induction of long-term potentiation and has been widely used in neuroscience research. The compound is also recognized for its neuroprotective, anticonvulsant, and antiepileptic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY367385 (hydrochloride) involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong acids and bases, as well as various organic solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of LY367385 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

LY367385 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

LY367385 (hydrochloride) exerts its effects by selectively binding to the mGluR1a receptor, thereby inhibiting its activity. This inhibition prevents the receptor from activating downstream signaling pathways that are involved in synaptic plasticity and neuroprotection. The compound’s neuroprotective effects are attributed to its ability to reduce excitotoxicity and neuronal degeneration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LY367385 (hydrochloride) is unique due to its high selectivity for mGluR1a over other metabotropic glutamate receptors. This selectivity makes it a valuable tool for studying the specific functions of mGluR1a without affecting other receptors .

properties

IUPAC Name

4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4.ClH/c1-5-4-6(9(12)13)2-3-7(5)8(11)10(14)15;/h2-4,8H,11H2,1H3,(H,12,13)(H,14,15);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKQWSUZDKTEPR-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)O)[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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